molecular formula C17H21NO B7785665 SN 2 CAS No. 73237-21-5

SN 2

Cat. No.: B7785665
CAS No.: 73237-21-5
M. Wt: 255.35 g/mol
InChI Key: WKLZNTYMDOPBSE-YXPYIKCWSA-N
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Description

SN 2 is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its mesityl group, which is a derivative of mesitylene, and its incorporation of oxygen and nitrogen atoms within the tricyclic framework. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN 2 typically involves multi-step organic reactions. One common synthetic route begins with the preparation of a suitable mesityl precursor, followed by cyclization reactions to form the tricyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

SN 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

SN 2 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of SN 2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    SN 2: The parent compound with a mesityl group.

    5-Phenyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene: A similar compound with a phenyl group instead of a mesityl group.

    5-Tert-butyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene: A variant with a tert-butyl group.

Uniqueness

This compound is unique due to its mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications where these properties are advantageous.

Properties

CAS No.

73237-21-5

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

(1R,2S,6S,7S)-5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

InChI

InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3/t12-,13+,15-,17-/m0/s1

InChI Key

WKLZNTYMDOPBSE-YXPYIKCWSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NO[C@@H]3[C@H]2[C@H]4CC[C@@H]3C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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